Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone
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Overview
Description
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic semiconductors and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone typically involves the reaction of 3,6-diphenyl-9H-carbazole with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The process involves multiple steps, including the formation of intermediate compounds, which are then purified and further reacted to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce functional groups like nitro, amino, or halogen groups .
Scientific Research Applications
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and biosensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photophysical processes, making it suitable for use in optoelectronic devices. The molecular targets include electron and hole transport layers in OLEDs, where the compound facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(3,6-dimethyl-9H-carbazol-9-yl)phenyl)methanone: Similar in structure but with methyl groups instead of phenyl groups, affecting its electronic properties.
Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone: Contains tert-butyl groups, which influence its solubility and stability.
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)pyridine: Incorporates a pyridine ring, altering its electronic and photophysical characteristics.
Uniqueness
Bis(4-(3,6-diphenyl-9H-carbazol-9-yl)phenyl)methanone stands out due to its high thermal stability, excellent electronic properties, and versatility in various applications. Its unique structure allows for efficient charge transport and light emission, making it a valuable compound in the development of advanced optoelectronic devices .
Properties
Molecular Formula |
C61H40N2O |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
bis[4-(3,6-diphenylcarbazol-9-yl)phenyl]methanone |
InChI |
InChI=1S/C61H40N2O/c64-61(45-21-29-51(30-22-45)62-57-33-25-47(41-13-5-1-6-14-41)37-53(57)54-38-48(26-34-58(54)62)42-15-7-2-8-16-42)46-23-31-52(32-24-46)63-59-35-27-49(43-17-9-3-10-18-43)39-55(59)56-40-50(28-36-60(56)63)44-19-11-4-12-20-44/h1-40H |
InChI Key |
KOPHQWPPDCXHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)N8C9=C(C=C(C=C9)C1=CC=CC=C1)C1=C8C=CC(=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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